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Compound of Interest

Compound Name: Roscovitine

Cat. No.: B1683857 Get Quote

Seliciclib (also known as R-roscovitine or CYC202) is an experimental oral medication that

functions as a selective inhibitor of multiple cyclin-dependent kinases (CDKs), primarily

targeting CDK2, CDK7, and CDK9.[1][2] Developed by Cyclacel Pharmaceuticals, this small

molecule has been investigated across a spectrum of diseases, including various cancers,

Cushing's disease, and inflammatory conditions, due to its role in modulating cell cycle

progression and inducing apoptosis (programmed cell death).[1][3] This guide provides a

comprehensive comparison of Seliciclib's performance in clinical trials, supported by

experimental data and detailed methodologies, to inform researchers, scientists, and drug

development professionals.

Mechanism of Action: Targeting the Cell Cycle
Engine
Seliciclib exerts its therapeutic effects by competing with ATP for the binding site on several key

CDKs.[4] The inhibition of these kinases disrupts the normal progression of the cell cycle and

can trigger apoptosis. The primary targets and their downstream effects are:

CDK2/Cyclin E and CDK2/Cyclin A Inhibition: Blocks the G1/S and S phase transitions,

thereby arresting cell proliferation.[1]

CDK7/Cyclin H Inhibition: As part of the CDK-activating kinase (CAK) complex, inhibiting

CDK7 prevents the activation of other CDKs, further halting cell cycle progression.[4]
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CDK9/Cyclin T Inhibition: This inhibition is crucial for its anti-cancer effects. CDK9 is a

component of the positive transcription elongation factor b (P-TEFb), which phosphorylates

the C-terminal domain of RNA Polymerase II, a critical step for transcription.[4][5] By

inhibiting CDK9, Seliciclib leads to a rapid downregulation of short-lived and crucial survival

proteins, most notably Mcl-1, an anti-apoptotic protein essential for the survival of many

cancer cells, including multiple myeloma.[4][6] This transcriptional inhibition ultimately

pushes the cell towards apoptosis.[4][5]
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Caption: Seliciclib's mechanism of action.

Clinical Trial Results in Oncology
Seliciclib has been evaluated in numerous Phase I and Phase II clinical trials for various

malignancies, both as a monotherapy and in combination with other agents.

Phase I Trials in Advanced Malignancies
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A key Phase I study aimed to define the toxicity profile, maximum tolerated dose (MTD), and

recommended Phase II dose (RD) of oral Seliciclib in 56 patients with advanced cancers.[7]

Experimental Protocol:

Design: Phase I, dose-escalation study.[7]

Patient Population: Patients with advanced solid malignancies.[7]

Dosing Schedules:

Schedule A: Twice daily for 5 consecutive days every 3 weeks.[7]

Schedule B: Twice daily for 10 consecutive days followed by 2 weeks off (discontinued

due to toxicity).[7]

Schedule C: Twice daily for 3 consecutive days every 2 weeks.[7]

Primary Endpoints: MTD, RD, and safety profile.[7]

Pharmacodynamic Endpoint: Monitoring of seliciclib-induced cell death via soluble

cytokeratin 18 fragments.[7]
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Parameter Finding Reference

Patients Treated 56 [7]

MTD
Schedule A: 1250 mg twice

daily
[7]

RD

Schedule A: 1250 mg twice

daily; Schedule C: 1600 mg

twice daily

[7]

Dose-Limiting Toxicities (DLTs)

Nausea, vomiting, asthenia,

hypokalemia, transient

increases in serum creatinine,

and liver dysfunction.

[7]

Efficacy

1 partial response

(Hepatocellular Carcinoma);

several sustained tumor

stabilizations.

[7]

Pharmacokinetics

Peak plasma concentration

(Tmax): 1-4 hours; Elimination

half-life: 2-5 hours.

[8]

In another Phase I trial with a 7-day twice-daily schedule every 21 days, no objective tumor

responses were observed, but disease stabilization was noted in eight of 21 patients.[8]

Phase II Trials in Specific Cancers
Non-Small Cell Lung Cancer (NSCLC): Seliciclib has undergone Phase IIa and IIb trials for

NSCLC.[1] The APPRAISE trial, a Phase IIb study, evaluated Seliciclib as a monotherapy in

187 heavily pre-treated third-line NSCLC patients.[1][9]

Experimental Protocol (APPRAISE Trial):

Design: Phase IIb, randomized, double-blind, placebo-controlled study.[10][11]

Patient Population: Adult patients with recurrent NSCLC who have had at least two prior

systemic treatment regimens.[10][11]
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Intervention: Oral Seliciclib at 1200mg twice daily for 3 consecutive days every 2 weeks.[11]

Primary Endpoint: Progression-Free Survival (PFS).[9]

Secondary Endpoints: Overall Survival (OS), response rate, response duration.[9]

Results Summary (APPRAISE Trial):

Endpoint Seliciclib Arm Placebo Arm Reference

Median PFS 48 days 53 days [9]

Median OS 388 days 218 days [9]

While the study did not meet its primary endpoint of improving PFS, an increase in median

overall survival was observed.[9] The trial was stopped after an interim analysis suggested it

was unlikely to demonstrate a PFS improvement.[9] Preclinical data suggests that lung cancer

cells with Ras-activating mutations may be more sensitive to Seliciclib, indicating a potential

biomarker for patient selection.[9]

B-Cell Malignancies (including Multiple Myeloma): Seliciclib is in clinical trials for B-cell

lymphomas.[1] Its mechanism, involving the downregulation of Mcl-1, provides a strong

rationale for its use in multiple myeloma, where Mcl-1 is a crucial survival protein.[4][6] In vitro

studies have shown that Seliciclib induces apoptosis in multiple myeloma cells, even those

resistant to conventional therapies, and can overcome the protective effects of the bone

marrow microenvironment.[6][12]

Nasopharyngeal Carcinoma (NPC): A randomized Phase II study evaluated Seliciclib in

patients with previously treated NPC. Interim data from the lead-in phase, which included 23

patients with various solid tumors, confirmed that dosing schedules of 400 mg or 800 mg for 4

days in a 2-week cycle were tolerable.[13] In this phase, stable disease was observed in 7 of

10 NPC patients, with some remaining on treatment for extended periods.[13]

Clinical Trial Results in Cushing's Disease
Seliciclib's mechanism of action is also being leveraged to treat Cushing's disease, a condition

caused by a pituitary tumor that overproduces adrenocorticotropic hormone (ACTH), leading to
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excess cortisol.[14][15] By inhibiting CDKs, Seliciclib may control the growth of the pituitary

tumor and reduce ACTH production.[14]

Experimental Protocol (Phase II Proof-of-Concept):

Design: Phase II, single-center, prospective, open-label trial (NCT02160730 and a

subsequent multicenter trial NCT03774446).[14][16][17]

Patient Population: Patients with newly diagnosed, persistent, or recurrent Cushing's

disease.[16][17]

Intervention: Oral Seliciclib 400 mg twice daily for 4 consecutive days each week, for 4

weeks.[17]

Primary Endpoint: Normalization of 24-hour urinary free cortisol (UFC) levels.[17]
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Caption: Workflow for Phase II Cushing's disease trial.

Results Summary (Pooled data from 9 patients):
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Endpoint Result Reference

Mean UFC Reduction
42% reduction from baseline

by study end.
[17]

Significant Responders

5 of 9 patients had a UFC

reduction of nearly or greater

than 50% (range 48%-75%).

[17]

UFC Normalization
None of the patients achieved

normalization of 24-hour UFC.
[17]

Plasma ACTH

Decreased by 19% in patients

who achieved ≥48% UFC

reduction.

[17]

Adverse Events

Grade ≤ 2: elevated liver

enzymes, anemia, elevated

creatinine (resolved with dose

interruption/reduction). Grade

4: two patients had liver-

related serious adverse events

that resolved after

discontinuation.

[17]

These proof-of-concept trials suggest that Seliciclib can effectively reduce cortisol production in

some patients with Cushing's disease, although normalization was not achieved within the

short study period.[17]

Comparison with Alternatives
Direct comparative trials of Seliciclib against other therapies are limited. However, its

performance can be contextualized by comparing its outcomes to standard-of-care and other

investigational agents in the same indications.
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Indication Seliciclib Outcome
Alternative Agent(s) &
Typical Outcome

3rd Line NSCLC

PFS: No improvement vs.

placebo. OS: Increased

median OS (388 vs 218 days).

[9]

Standard Chemotherapy (e.g.,

Docetaxel): Median survival of

~7.5 months in second-line

setting.[18] Other CDK

inhibitors like Alvocidib showed

similar median survival in

Phase II.[18]

Cushing's Disease

42% mean UFC reduction; no

normalization in a 4-week trial.

[17]

Pasireotide: A somatostatin

analog, showed UFC

normalization in 15-26% of

patients in a Phase III trial.

Osilodrostat: A steroidogenesis

inhibitor, led to normal UFC

levels in ~50% of patients at

24 weeks.

Advanced Solid Tumors

(Phase I)

Low single-agent response

rate (1 partial response in 56

patients). Disease stabilization

in some patients.[7]

Other pan-CDK inhibitors (e.g.,

Alvocidib, Dinaciclib): Also

showed limited single-agent

clinical activity in solid tumors

in early trials.[19]

Conclusion
Seliciclib (R-Roscovitine) has demonstrated a clear biological mechanism of action through

the inhibition of key cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.

Clinical trials have established its safety profile and recommended dosing for further

investigation.

In oncology, while single-agent activity in unselected patient populations with advanced solid

tumors has been modest, promising signals have emerged.[7] The observed increase in overall

survival in the NSCLC APPRAISE trial, despite not meeting the primary PFS endpoint,

suggests a potential benefit that warrants further investigation, possibly in biomarker-selected

populations such as those with Ras mutations.[9] Its activity in nasopharyngeal carcinoma and
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the strong preclinical rationale for B-cell malignancies also represent viable paths for future

development.[4][13]

In Cushing's disease, Seliciclib has shown proof-of-concept as a pituitary-targeting agent,

significantly reducing cortisol levels in a subset of patients.[17] Although it did not normalize

cortisol within the short trial duration, these findings are encouraging and support further

studies with longer treatment periods or in combination with other agents.

Overall, Seliciclib's journey highlights both the challenges and the potential of CDK inhibitors.

Future success will likely depend on identifying the right patient populations through predictive

biomarkers and exploring rational combination therapies to enhance its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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